molecular formula C16H17NO3 B1219116 (S)-Norcoclaurine CAS No. 22672-77-1

(S)-Norcoclaurine

Cat. No. B1219116
CAS RN: 22672-77-1
M. Wt: 271.31 g/mol
InChI Key: WZRCQWQRFZITDX-AWEZNQCLSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity with other substances .

Scientific Research Applications

Benzylisoquinoline Alkaloid Biosynthesis

(S)-Norcoclaurine is central to the biosynthesis of various alkaloids. It is specifically incorporated into protoberberine, aporphine, and benzophenanthridine alkaloids in cell suspension cultures, as well as into pavine and benzophenanthridine alkaloids in whole plants (Stadler, Kutchan, & Zenk, 1989). This indicates its pivotal role in the metabolic pathway leading to these compounds.

Potential Anti-Alzheimer and Antioxidant Effects

Research indicates that (S)-Norcoclaurine might have applications in managing Alzheimer's disease and oxidative stress. A study showed that it significantly improved memory and could be considered effective for diabetes, Alzheimer’s disease, and oxidative stress (Khan et al., 2022).

Enzymatic Pictet-Spengler Reaction

Norcoclaurine synthase catalyzes an asymmetric Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-Norcoclaurine. This enzymatic process is crucial for the biosynthesis of benzylisoquinoline alkaloids like morphine and codeine (Luk et al., 2007).

Analysis in Pharmacological Context

(S)-Norcoclaurine has been analyzed for its presence in urine as part of anti-doping measures. It's included in the World Anti-Doping Agency's Prohibited List due to its classification as a β-2-agonist (Grucza et al., 2018).

Biocatalytic Production

The enzyme norcoclaurine synthase is utilized for the biocatalytic production of substituted tetrahydroisoquinolines, a process that may offer a route to various tetrahydroisoquinoline alkaloids (Ruff, Bräse, & O'Connor, 2012).

Anti-HIV Properties

Some studies have explored the anti-HIV properties of (S)-Norcoclaurine, identifying its potential as a lead compound for developing anti-AIDS agents (Kashiwada et al., 2005).

Safety And Hazards

This involves understanding the potential risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCQWQRFZITDX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331543
Record name (S)-(-)-Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Norcoclaurine

CAS RN

22672-77-1
Record name (-)-Higenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22672-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Higenamine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022672771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIGENAMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94O9O6QM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
F Ghirga, D Quaglio, P Ghirga, S Berardozzi… - Chirality, 2016 - Wiley Online Library
This review article is aimed at providing a monographic overview on (S)‐norcoclaurine (NC) alkaloid from three diverse points of view, collected all together for the first time: 1) the …
Number of citations: 20 onlinelibrary.wiley.com
L Zhang, S Zhang, L Liao, H Tang, W Wang, F Yin… - ACS …, 2023 - ACS Publications
Benzylisoquinoline alkaloids (BIAs) are key plant metabolites that offer significant pharmacological benefits. While most naturally isolated BIAs are identified as (S)-enantiomers, (R)-…
Number of citations: 0 pubs.acs.org
A Ilari, S Franceschini, A Bonamore, F Arenghi… - Journal of biological …, 2009 - ASBMB
The enzyme norcoclaurine synthase (NCS) catalyzes the stereospecific Pictet-Spengler cyclization between dopamine and 4-hydroxyphenylacetaldehyde, the key step in the …
Number of citations: 128 www.jbc.org
MA Morales, SE Bustamante, G Brito… - … Journal Devoted to …, 1998 - Wiley Online Library
… aspect, the identification of endogenous codeine and thebaine in animal tissues has recently been reported (Hosztafi and Fürst, 1995) and it has been suggested that S-norcoclaurine …
Number of citations: 19 onlinelibrary.wiley.com
A Bonamore, I Rovardi, F Gasparrini, P Baiocco… - Green chemistry, 2010 - pubs.rsc.org
An efficient, stereoselective, green synthesis of (S)-norcoclaurine (higenamine) has been developed using the recombinant (S)-norcoclaurine synthase (NCS) enzyme, starting from the …
Number of citations: 64 pubs.rsc.org
A Ounaroon, G Decker, J Schmidt, F Lottspeich… - The plant …, 2003 - Wiley Online Library
S‐Adenosyl‐l‐methionine:(R,S)‐reticuline 7‐O‐methyltransferase converts reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis in the opium poppy Papaver somniferum…
Number of citations: 163 onlinelibrary.wiley.com
X Li, Q Li, X Jiao, H Tang, Y Cheng… - Journal of Cellular …, 2023 - Wiley Online Library
Benzylisoquinoline alkaloids (BIAs) are a class of secondary metabolites that possess diverse pharmaceutical properties and are exclusively accumulated in specific plant genera. The …
Number of citations: 2 onlinelibrary.wiley.com
JPM De Sousa, NCSA Oliveira, PA Fernandes - Molecules, 2023 - mdpi.com
(S)-Norcoclaurine is synthesized in vivo through a metabolic pathway that ends with (S)-norcoclaurine synthase (NCS). The former constitutes the scaffold for the biosynthesis of all …
Number of citations: 6 www.mdpi.com
N Samanani, PJ Facchini - Journal of Biological Chemistry, 2002 - ASBMB
Norcoclaurine synthase (NCS; EC 4.2.1.78) catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) as the first committed step in benzylisoquinoline …
Number of citations: 132 www.jbc.org
AY Robin, C Giustini, M Graindorge… - The Plant …, 2016 - Wiley Online Library
Growing pharmaceutical interest in benzylisoquinoline alkaloids ( BIA ) coupled with their chemical complexity make metabolic engineering of microbes to create alternative platforms of …
Number of citations: 44 onlinelibrary.wiley.com

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